

analytical techniques for characterizing 2-(Hydroxymethyl)-5-methoxyphenol

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Compound of Interest

Compound Name: 2-(Hydroxymethyl)-5-methoxyphenol

Cat. No.: B1367087

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An Application Note and Protocol for the Comprehensive Characterization of **2-(Hydroxymethyl)-5-methoxyphenol**

Authored by: A Senior Application Scientist Introduction

2-(Hydroxymethyl)-5-methoxyphenol, a substituted phenolic compound, serves as a valuable intermediate in organic synthesis and holds potential significance in medicinal chemistry and materials science. Its biological relevance is suggested by its structural similarity to other biologically active phenols and its synthesis from isovanillin, a common natural product derivative.^[1] Accurate and comprehensive characterization is paramount for ensuring its identity, purity, and stability, which are critical parameters in drug development, quality control, and scientific research.

This guide provides a multi-faceted analytical approach for the definitive characterization of **2-(Hydroxymethyl)-5-methoxyphenol**. It is designed for researchers, analytical scientists, and quality assurance professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each methodological choice. The workflow integrates spectroscopic and chromatographic techniques to build a complete analytical profile of the molecule.

Physicochemical Properties and Foundational Data

A thorough analysis begins with understanding the fundamental physicochemical properties of the analyte. This data is crucial for selecting appropriate analytical techniques, solvents, and experimental conditions.

Property	Value	Source
IUPAC Name	2-(hydroxymethyl)-5-methoxyphenol	[2]
Molecular Formula	C ₈ H ₁₀ O ₃	[2] [3]
Molecular Weight	154.16 g/mol	[2] [3]
CAS Number	59648-29-2	[3]
Canonical SMILES	COc1=CC(=C(C=C1)CO)O	[2]
Appearance	Orthorhombic crystals (as reported from synthesis)	[1] [4]
Hydrogen Bond Donors	2	[2] [3]
Hydrogen Bond Acceptors	3	[2] [3]
XLogP3-AA	1.2	[2]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, confirming the presence of key functional groups and the overall atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination in solution. ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton. For **2-(Hydroxymethyl)-5-methoxyphenol**, the key is to differentiate the aromatic protons and assign the labile hydroxyl protons.

Protocol: ¹H and ¹³C NMR

- Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH protons.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition (¹H NMR):
 - Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
 - To confirm the hydroxyl protons, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the -OH protons will disappear.
- Data Acquisition (¹³C NMR):
 - Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
- Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts (δ) and coupling constants (J) to assign the signals to the molecular structure.

Trustworthiness: Expected NMR Data

Assignment (¹ H NMR)	Predicted δ (ppm)	Multiplicity	Rationale
Ar-H (proton ortho to -OH)	6.8 - 7.0	d	Shielded by two electron-donating groups (-OH, -CH ₂ OH).
Ar-H (proton ortho to -OCH ₃)	6.6 - 6.8	d	Shielded by the methoxy group.
Ar-H (proton meta to -OH)	6.7 - 6.9	dd	Exhibits coupling to two adjacent aromatic protons.
-CH ₂ OH	~4.5	s	Benzylic protons adjacent to an oxygen atom. May show coupling to the alcohol proton if not rapidly exchanging.
-OCH ₃	~3.8	s	Methoxy group protons.
Ar-OH	~9.0 (in DMSO-d ₆)	s (broad)	Phenolic proton, chemical shift is concentration and solvent dependent.
-CH ₂ OH	~5.0 (in DMSO-d ₆)	t (broad)	Alcoholic proton, often broad and may couple to the adjacent CH ₂ group.

Assignment (¹³ C NMR)	Predicted δ (ppm)	Rationale
C-OH (Aromatic)	145 - 150	Aromatic carbon attached to the phenolic hydroxyl group.
C-OCH ₃ (Aromatic)	150 - 155	Aromatic carbon attached to the methoxy group.
C-CH ₂ OH (Aromatic)	125 - 130	Aromatic carbon bearing the hydroxymethyl substituent.
Aromatic CH	110 - 120	Aromatic methine carbons.
-CH ₂ OH	60 - 65	Carbon of the hydroxymethyl group.
-OCH ₃	55 - 60	Methoxy carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and reliable technique for identifying the functional groups present in a molecule. The key diagnostic peaks for this compound will be the distinct O-H stretching bands for the phenolic and alcoholic hydroxyl groups and the C-O stretching bands.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
- **Instrumentation:** Use a standard FTIR spectrometer equipped with an ATR accessory.
- **Data Acquisition:** Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum over a range of 4000-400 cm⁻¹.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Trustworthiness: Expected FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Rationale
3500 - 3200 (broad)	O-H stretch (phenolic, H-bonded)	The broadness is due to intermolecular hydrogen bonding of the phenolic group.
3400 - 3300 (broad)	O-H stretch (alcoholic, H-bonded)	Overlaps with the phenolic O-H stretch but may appear as a distinct shoulder.
3050 - 3000	C-H stretch (aromatic)	Characteristic of C-H bonds on the benzene ring.
2950 - 2850	C-H stretch (aliphatic)	Corresponds to the -CH ₂ - and -CH ₃ groups.
1600 - 1450	C=C stretch (aromatic ring)	Multiple bands are expected, confirming the presence of the benzene ring.
~1250	C-O stretch (aryl ether)	Characteristic of the Ar-O-CH ₃ linkage.
~1030	C-O stretch (primary alcohol)	Corresponds to the -CH ₂ -OH group.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of the phenolic chromophore. The position of the maximum absorbance (λ_{max}) is sensitive to the substitution pattern on the aromatic ring.

Protocol: UV-Vis Spectroscopy

- Sample Preparation:** Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of ~1 mg/mL. Dilute this stock solution to a final concentration of ~5-10 $\mu\text{g/mL}$.
- Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.

- Data Acquisition: Scan the sample from 400 nm down to 200 nm, using the pure solvent as a reference blank.
- Data Analysis: Identify the λ_{max} values. The presence of the hydroxyl and methoxy groups is expected to cause a bathochromic (red) shift compared to unsubstituted benzene.

Trustworthiness: Expected UV-Vis Data

- λ_{max} : Expected around 275-290 nm, characteristic of a substituted phenol.

Chromatographic Analysis for Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, by-products, or degradation products, thereby establishing its purity.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC with UV detection is the workhorse method for purity analysis of non-volatile aromatic compounds. The key to a robust method is the selection of an appropriate column and a mobile phase that provides good peak shape and resolution. An acidic modifier is critical to suppress the ionization of the phenolic group, preventing peak tailing.

Protocol: Reversed-Phase HPLC-UV

- Sample Preparation: Prepare a sample solution in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 μm syringe filter before injection.
- Instrumentation and Conditions:

Parameter	Condition
System	HPLC with UV Detector
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	10% B to 90% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at λ_{max} (e.g., 280 nm)

- Data Analysis: Determine the retention time of the main peak. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Trustworthiness: Method Validation Insights This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines if used in a regulated environment. The use of a photodiode array (PDA) detector instead of a simple UV detector can further enhance specificity by providing UV spectra for each peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a highly sensitive technique for volatile and thermally stable compounds. However, the two hydroxyl groups in **2-(Hydroxymethyl)-5-methoxyphenol** make it polar and non-volatile. Therefore, derivatization is mandatory to replace the active hydrogens with non-polar groups, increasing volatility and improving peak shape.^[5] Trimethylsilylation is the most common approach.

Protocol: GC-MS with Silylation

- Derivatization:

- To ~1 mg of the dried sample in a vial, add 100 μ L of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS).[\[5\]](#)
- Add 100 μ L of a suitable solvent like pyridine or acetonitrile.
- Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

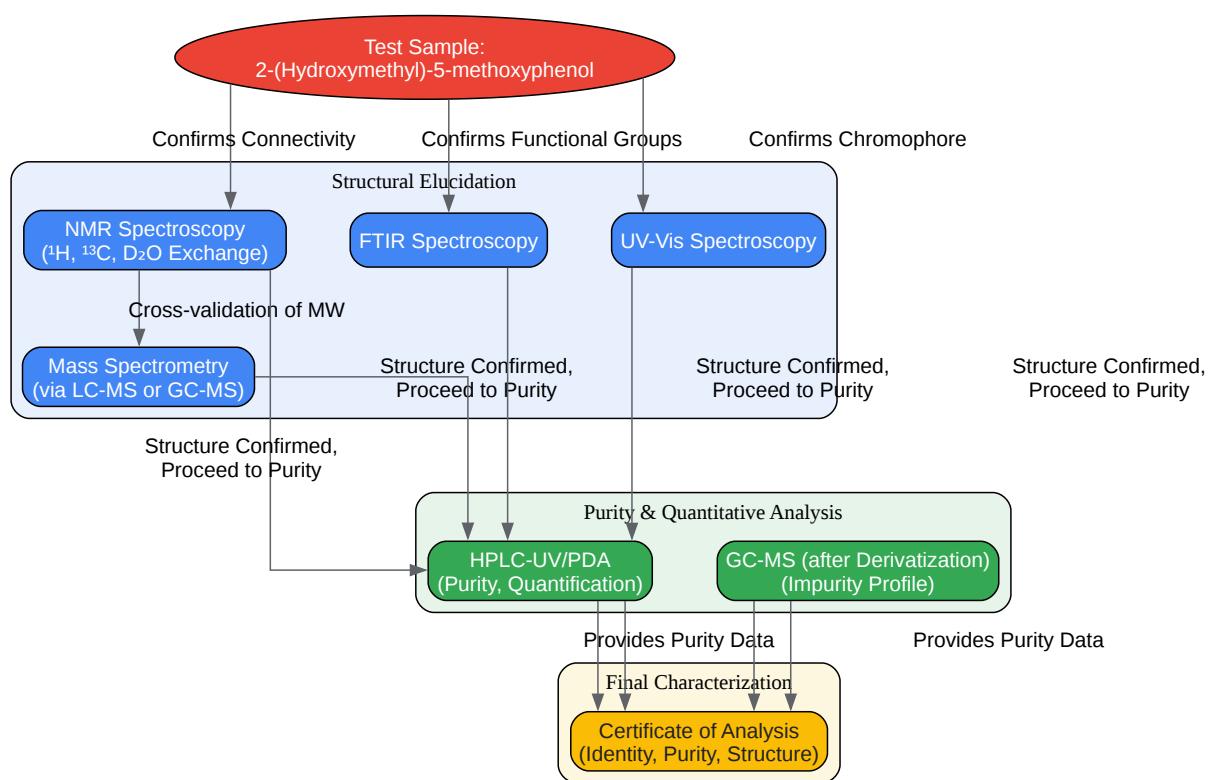
- Instrumentation and Conditions:

Parameter	Condition
System	GC-MS
Column	DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 μ m
Carrier Gas	Helium, constant flow at 1.2 mL/min
Inlet Temperature	270 °C
Oven Program	Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Ionization Mode	Electron Ionization (EI), 70 eV
Mass Range	m/z 40-500

- Data Analysis: The derivatized compound will have a molecular weight of 298.19 g/mol (M + 2TMS - 2H). Identify the peak by its retention time and mass spectrum. The molecular ion $[M]^{+}\bullet$ at m/z 298 should be visible. Key fragments would include $[M-15]^{+}$ (loss of CH_3 from a TMS group) and other characteristic fragments.

Integrated Analytical Workflow

The described techniques should be used in a logical sequence to build a comprehensive characterization profile. This workflow ensures that identity is confirmed before purity is assessed.

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Caption: Integrated workflow for the characterization of **2-(Hydroxymethyl)-5-methoxyphenol**.

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